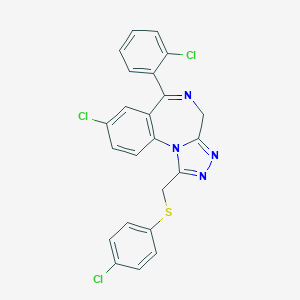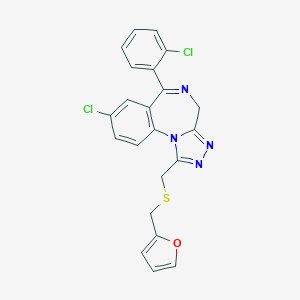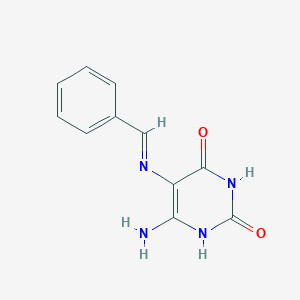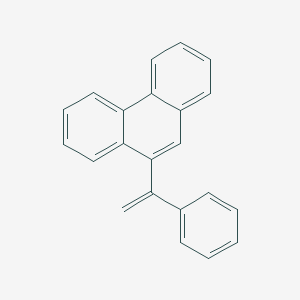
9-(1-Phenylethenyl)phenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(1-Phenylethenyl)phenanthrene, also known as PEP, is a chemical compound that belongs to the family of polycyclic aromatic hydrocarbons. PEP has been studied for its potential use in various scientific research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of 9-(1-Phenylethenyl)phenanthrene is not well understood. However, studies have suggested that 9-(1-Phenylethenyl)phenanthrene may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to an increase in the levels of acetylcholine in the brain, which may have implications for the treatment of Alzheimer's disease.
Biochemische Und Physiologische Effekte
Studies have shown that 9-(1-Phenylethenyl)phenanthrene has a variety of biochemical and physiological effects. 9-(1-Phenylethenyl)phenanthrene has been shown to exhibit antioxidant and anti-inflammatory properties, which may have implications for the treatment of various diseases, including cancer and neurodegenerative disorders. 9-(1-Phenylethenyl)phenanthrene has also been shown to exhibit antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
9-(1-Phenylethenyl)phenanthrene exhibits several advantages for use in lab experiments. 9-(1-Phenylethenyl)phenanthrene is a stable compound that can be easily synthesized in good yields. 9-(1-Phenylethenyl)phenanthrene also exhibits excellent solubility, making it easy to handle and work with in the lab. However, 9-(1-Phenylethenyl)phenanthrene also exhibits some limitations. 9-(1-Phenylethenyl)phenanthrene is a relatively new compound, and its properties and applications are still being studied. Additionally, 9-(1-Phenylethenyl)phenanthrene is a highly toxic compound, and caution must be taken when handling it in the lab.
Zukünftige Richtungen
There are several future directions for the study of 9-(1-Phenylethenyl)phenanthrene. One direction is the development of new synthetic methods for 9-(1-Phenylethenyl)phenanthrene that are more efficient and cost-effective. Another direction is the study of the potential use of 9-(1-Phenylethenyl)phenanthrene in the development of new drugs for the treatment of various diseases. Further studies are also needed to better understand the mechanism of action of 9-(1-Phenylethenyl)phenanthrene and its potential applications in various scientific research fields.
Conclusion
In conclusion, 9-(1-Phenylethenyl)phenanthrene, or 9-(1-Phenylethenyl)phenanthrene, is a promising compound that has been studied for its potential use in various scientific research applications. 9-(1-Phenylethenyl)phenanthrene exhibits unique properties that make it a promising candidate for use in organic electronics, optoelectronics, and photovoltaics. 9-(1-Phenylethenyl)phenanthrene also exhibits several biochemical and physiological effects that may have implications for the treatment of various diseases. However, caution must be taken when handling 9-(1-Phenylethenyl)phenanthrene in the lab due to its highly toxic nature. Further studies are needed to fully understand the potential of 9-(1-Phenylethenyl)phenanthrene in various scientific research fields.
Synthesemethoden
The synthesis of 9-(1-Phenylethenyl)phenanthrene can be achieved through various methods, including the Suzuki-Miyaura cross-coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. The Suzuki-Miyaura cross-coupling reaction is the most commonly used method for synthesizing 9-(1-Phenylethenyl)phenanthrene. It involves the coupling of 9-bromo-phenanthrene with phenylboronic acid in the presence of a palladium catalyst and a base. The reaction results in the formation of 9-(1-Phenylethenyl)phenanthrene in good yields.
Wissenschaftliche Forschungsanwendungen
9-(1-Phenylethenyl)phenanthrene has been studied for its potential use in various scientific research applications, including organic electronics, optoelectronics, and photovoltaics. 9-(1-Phenylethenyl)phenanthrene exhibits excellent thermal stability, high charge carrier mobility, and good solubility, making it a promising material for organic electronics applications. 9-(1-Phenylethenyl)phenanthrene has also been studied for its use in the development of high-performance organic solar cells due to its unique absorption properties.
Eigenschaften
CAS-Nummer |
60300-73-4 |
|---|---|
Produktname |
9-(1-Phenylethenyl)phenanthrene |
Molekularformel |
C22H16 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
9-(1-phenylethenyl)phenanthrene |
InChI |
InChI=1S/C22H16/c1-16(17-9-3-2-4-10-17)22-15-18-11-5-6-12-19(18)20-13-7-8-14-21(20)22/h2-15H,1H2 |
InChI-Schlüssel |
YPOCYBUHLLSFGX-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC=CC=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
Kanonische SMILES |
C=C(C1=CC=CC=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



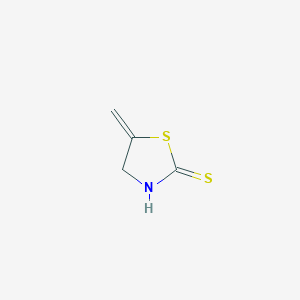
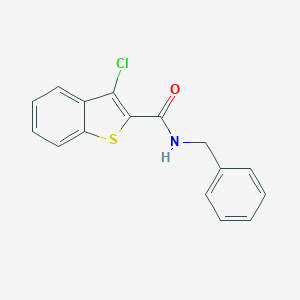
![2-[(3-Carboxypropanoyl)amino]benzoic acid](/img/structure/B188593.png)
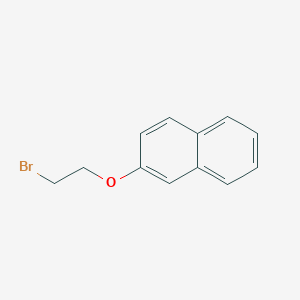
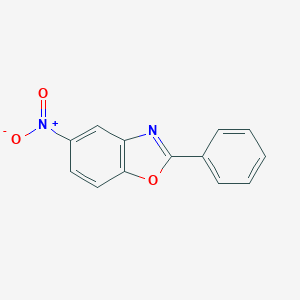
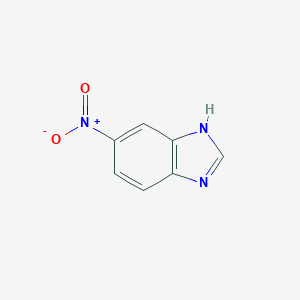
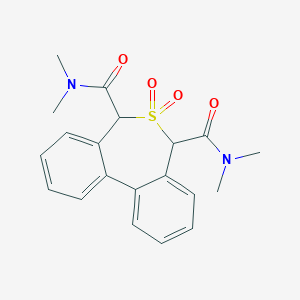
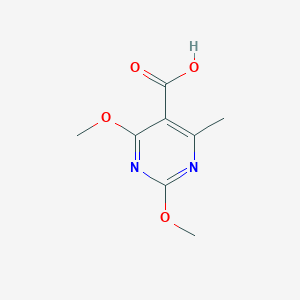
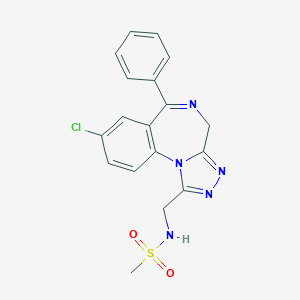
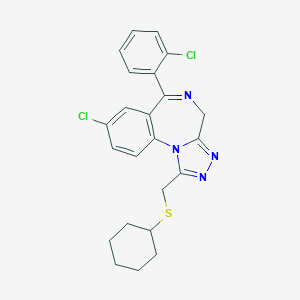
![1-bromo-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B188606.png)
